![molecular formula C9H12F3N3O5 B13809128 Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester CAS No. 651-18-3](/img/structure/B13809128.png)
Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester: is a synthetic compound with the molecular formula C9H12F3N3O5 and a molecular weight of 299.2039 . This compound is a derivative of glycine, a simple amino acid, and is characterized by the presence of trifluoroacetyl and glycyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester typically involves the following steps:
Trifluoroacetylation: Glycine is first reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Glycylation: The trifluoroacetylated glycine is then reacted with glycine to form the glycyl derivative.
Esterification: Finally, the glycyl derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include trifluoroacetic anhydride, glycine, and methanol.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the methyl ester group.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a less oxidized state.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Serves as a model compound for studying reaction mechanisms.
Biology:
- Investigated for its potential role in biochemical pathways.
- Used in studies involving protein and peptide synthesis.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its effects on various biological targets.
Industry:
- Used in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, modulating their activity. The glycyl groups facilitate binding to proteins and peptides, influencing their function. The methyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Glycine, N-(trifluoroacetyl)-, methyl ester: Lacks the additional glycyl groups.
Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester: Contains only one glycyl group.
Uniqueness:
- The presence of multiple glycyl groups and the trifluoroacetyl group makes Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester unique.
- Its structure allows for diverse chemical reactions and interactions with biological targets, making it valuable in various scientific research applications.
Propriétés
Numéro CAS |
651-18-3 |
|---|---|
Formule moléculaire |
C9H12F3N3O5 |
Poids moléculaire |
299.20 g/mol |
Nom IUPAC |
methyl 2-[[2-[[2-[(2,2,2-trifluoroacetyl)amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C9H12F3N3O5/c1-20-7(18)4-14-5(16)2-13-6(17)3-15-8(19)9(10,11)12/h2-4H2,1H3,(H,13,17)(H,14,16)(H,15,19) |
Clé InChI |
JRPDARCFVAMKNG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
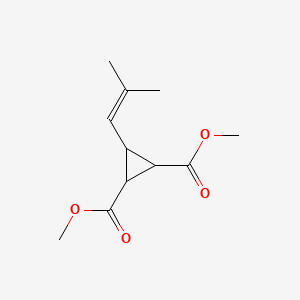
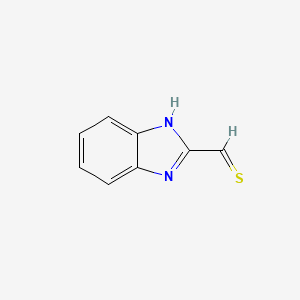
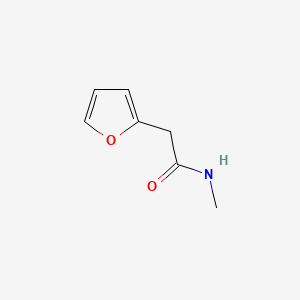

methanone](/img/structure/B13809100.png)
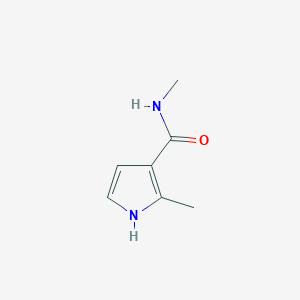

![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
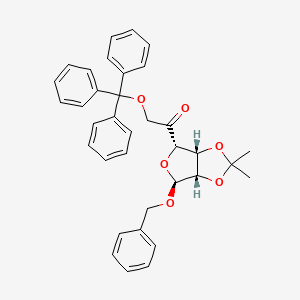
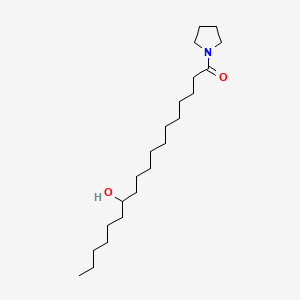
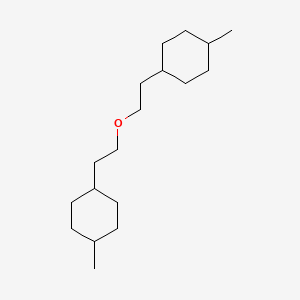
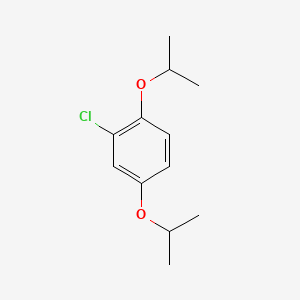
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
